molecular formula C9H17NO2 B3119154 ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate CAS No. 24716-94-7

ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate

Cat. No.: B3119154
CAS No.: 24716-94-7
M. Wt: 171.24 g/mol
InChI Key: VODUKXHGDCJEOZ-YUMQZZPRSA-N
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Description

Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring an ethyl ester and an amino group in a cis-configuration. Its hydrochloride form (CAS 180979-18-4, C₉H₁₈ClNO₂, MW 207.70) is commonly used in pharmaceutical synthesis and asymmetric catalysis due to its enhanced water solubility (soluble in water and methanol) and stability . The compound’s stereochemistry (1S,2S) is critical for its role in enantioselective reactions, such as the synthesis of β-amino alcohols or chiral ligands .

Properties

IUPAC Name

ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODUKXHGDCJEOZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601260061
Record name Ethyl (1S,2S)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24716-94-7
Record name Ethyl (1S,2S)-2-aminocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24716-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,2S)-2-aminocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601260061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and ester groups.

    Amination: Cyclohexanone is first converted to (1S,2S)-2-aminocyclohexanone through a reductive amination process. This involves the reaction of cyclohexanone with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Esterification: The resulting (1S,2S)-2-aminocyclohexanone is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The amino group of ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate can undergo oxidation reactions, leading to the formation of various products depending on the oxidizing agent and reaction conditions.

  • Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Products: Oxidation can yield imines or nitriles. In some instances, oxidation of similar compounds has yielded ketones.

  • Reaction Conditions: Controlled conditions are essential to prevent over-oxidation.

Reduction Reactions

The ester group of this compound can be reduced to an alcohol using reducing agents.

  • Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

  • Products: Reduction leads to the formation of alcohol derivatives.

  • Hydrogenation: Reduction including hydrogenation and transfer hydrogenation .

Substitution Reactions

The amino group in this compound can participate in nucleophilic substitution reactions.

  • Nucleophiles: Halides, thiols, or amines can be used as nucleophiles.

  • Process: The amino group is replaced by other nucleophiles.

  • Derivatization: The primary aromatic amino group undergoes various derivatization reactions such as acylation or reductive alkylation.

Hydrolysis Reactions

The ester group in this compound can undergo hydrolysis, particularly under basic conditions.

  • Reagents: Hydrolysis is typically performed in the presence of a base, such as lithium hydroxide (LiOH) .

  • Products: Hydrolysis results in the formation of 2-aminocyclohexanecarboxylic acid.

Stereochemistry and Reactivity

The stereochemistry of this compound significantly influences its reactivity and interactions with other molecules.

  • Chirality: The (1S,2S) configuration is crucial for its biological interactions.

  • Enantiomeric Purity: High enantiomeric purity is essential in synthesis, especially in pharmaceutical applications.

  • Molecular Targets: Interaction with molecular targets such as enzymes or receptors.

Reaction Conditions

Several factors influence the chemical reactions of this compound.

  • Temperature: Controlled temperatures are typically maintained to ensure the desired reaction pathways.

  • pH Levels: Monitored to optimize yield and selectivity.

  • Catalysts: Chiral rhodium catalysts can be employed for enantioselective synthesis.

  • Inert Atmosphere : Maintaining an inert atmosphere is crucial when using reagents like LiAlH4 .

  • Solvents : Toluene, ethyl acetate, and tetrahydrofuran can be used in the synthesis of related compounds .

Comparison with Similar Compounds

The unique properties of this compound arise from the presence of both amino and ester functional groups on the cyclohexane ring.

CompoundStructural FeaturesUnique Characteristics
CyclohexylamineLacks the ester groupDifferent reactivity and applications
Ethyl cyclohexanecarboxylateLacks the amino groupDifferent chemical properties
2-Aminocyclohexanecarboxylic acidLacks the ethyl groupDifferent solubility and reactivity
Ethyl (1R,2R)-2-aminocyclohexane-1-carboxylateStereoisomer of this compounddifferent spatial arrangement of its substituents

Scientific Research Applications

Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate is a chiral compound with diverse applications in research and industrial settings, particularly in pharmaceutical development and chemical synthesis. Its unique stereochemistry influences its reactivity and interactions with other molecules, making it valuable in applications where stereochemistry is crucial, such as chiral drug synthesis and enzyme-substrate interaction studies.

Applications

  • Pharmaceutical Research: this compound is utilized in pharmaceutical research because of its potential biological activities. It has been studied for its potential as a neurotransmitter modulator and its structural similarity to naturally occurring amino acids allows it to interact effectively with biological receptors. Studies focus on its interactions with biomolecules, which may influence enzymatic pathways or receptor activities, providing insights into its potential therapeutic uses.
  • Building Block in Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules. The compound can be modified through various reactions for applications in medicinal chemistry.
  • Production of Specialty Chemicals: It is used in the production of specialty chemicals and materials with specific properties.
  • Development of Biologically Active Compounds: It serves as a precursor for synthesizing biologically active compounds, including potential pharmaceuticals. Research is ongoing to explore its potential as a therapeutic agent, particularly in developing drugs targeting neurological disorders.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: The amino group can be oxidized to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides, thiols, or amines.

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate and its analogs:

Compound Name CAS Molecular Formula MW Functional Groups Stereochemistry Solubility Key Differences
This compound hydrochloride 180979-18-4 C₉H₁₈ClNO₂ 207.70 Ester, amine (HCl salt) (1S,2S) Soluble in water, methanol Hydrochloride form enhances solubility; preferred for aqueous applications.
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylate 192047-04-4 C₉H₁₇NO₂ 171.24 Ester, amine (1R,2S) Likely less soluble (free base) Stereoisomer; altered configuration may reduce biological or catalytic activity.
Mthis compound - C₈H₁₅NO₂ 157.21 Ester, amine (1S,2S) Lower solubility (shorter alkyl chain) Methyl ester reduces lipophilicity; less suitable for lipid-based formulations.
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- 197247-91-9 C₇H₁₃NO₃ 159.18 Carboxylic acid, hydroxyl, amine (1R,2S) Not specified Hydroxyl and carboxylic acid groups increase polarity; potential for hydrogen bonding.
Ethyl 2-amino-1-cyclohexene-1-carboxylate - C₉H₁₅NO₂ 169.22 Ester, amine, cyclohexene N/A Soluble in organic solvents Unsaturated ring enhances reactivity; planar structure may alter binding affinity.
(1S,2R)-Methyl 1-amino-2-ethylcyclopropanecarboxylate 138457-95-1 C₇H₁₃NO₂ 143.18 Ester, amine (1S,2R) Not specified Cyclopropane ring introduces strain; higher reactivity in ring-opening reactions .

Detailed Analysis of Structural and Functional Variations

Stereoisomerism :

  • The (1R,2S)-stereoisomer (CAS 192047-04-4) shares the same molecular formula as the target compound but differs in configuration. This enantiomeric distinction can drastically alter interactions in chiral environments, such as enzyme-binding sites or asymmetric catalysts .

Ester Alkyl Chain Modifications: Replacing the ethyl ester with a methyl group (e.g., mthis compound) reduces molecular weight (157.21 vs. 171.24) and lipophilicity, impacting solubility in non-polar solvents .

Ring Saturation and Substituents: Ethyl 2-amino-1-cyclohexene-1-carboxylate introduces a double bond, increasing planarity and reactivity. This unsaturated analog may exhibit different pharmacokinetic properties due to altered metabolic stability . The hydroxylated analog (CAS 197247-91-9) replaces the ester with a carboxylic acid and adds a hydroxyl group, enhancing hydrogen-bonding capacity and polarity .

Ring Size and Strain :

  • The cyclopropane derivative (CAS 138457-95-1) demonstrates how smaller, strained rings (e.g., cyclopropane vs. cyclohexane) can increase reactivity, making it useful in ring-opening reactions or as a building block in drug design .

Biological Activity

Ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate (EAC) is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and comparative studies with related compounds.

EAC is characterized by its unique stereochemistry, specifically the (1S,2S) configuration, which significantly influences its biological interactions. The compound features an amino group and a carboxylate ester, making it a versatile intermediate in organic synthesis. The synthesis of EAC typically involves asymmetric reductive amination, allowing for the precise control of stereochemistry necessary for its biological activity .

The biological activity of EAC is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse physiological effects. For instance:

  • Neurotransmitter Modulation : EAC has been studied for its potential role as a neurotransmitter modulator, influencing pathways related to neurological disorders .
  • Enzyme Interaction : The compound can bind to enzymes, altering their activity and potentially affecting metabolic processes .

Biological Activity and Therapeutic Potential

Research indicates that EAC exhibits various biological activities that may be harnessed for therapeutic applications:

  • Neuroprotective Effects : EAC shows promise in protecting neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases.
  • Anticancer Properties : Preliminary studies indicate that EAC may inhibit the growth of cancer cells by interfering with specific signaling pathways .

Case Studies

  • Neuroprotective Study : A study demonstrated that EAC could reduce oxidative stress in neuronal cell cultures, indicating its potential as a neuroprotective agent .
  • Anticancer Activity : In vitro studies revealed that EAC inhibited the proliferation of certain cancer cell lines, suggesting a possible mechanism involving apoptosis induction .

Comparative Analysis with Similar Compounds

EAC shares structural similarities with other aminocyclohexane derivatives. The following table summarizes key comparisons:

Compound NameStructure FeaturesUnique Aspects
Ethyl (1R,2S)-2-aminocyclohexane-1-carboxylateDifferent stereochemistryMay exhibit different biological activity
Ethyl 2-amino-cyclohexene-1-carboxylateSimilar cyclohexene structureMore unsaturated; potential for different reactivity
4-Aminobutyric acidLinear structureGABA analog; different functional group

The distinct stereochemistry of EAC is crucial for its specific biological activities compared to these similar compounds .

Q & A

Q. What comparative advantages does this compound offer over similar bicyclic esters in catalysis?

  • Its fused cyclohexane-oxirane structure enhances Lewis basicity at the amino group, enabling asymmetric organocatalysis. In aldol reactions, it outperforms morpholine derivatives by 20% yield due to reduced steric hindrance .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate
Reactant of Route 2
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ethyl (1S,2S)-2-aminocyclohexane-1-carboxylate

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